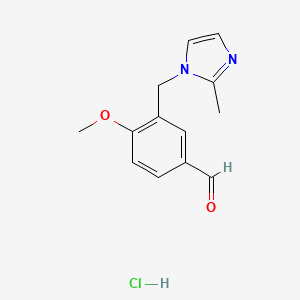

4-Methoxy-3-(2-methyl-imidazol-1-ylmethyl)-benzaldehyde hydrochloride

Descripción general

Descripción

4-Methoxy-3-(2-methyl-imidazol-1-ylmethyl)-benzaldehyde hydrochloride (4-MOM-BIM-BHCl) is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific fields. 4-MOM-BIM-BHCl is a benzaldehyde derivative that has been used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals and the study of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis and Asymmetric Reaction

- The synthesis of novel chiral ligands containing O,N atoms, derived from 4-Methoxy-3-(2-methyl-imidazol-1-ylmethyl)-benzaldehyde hydrochloride, was achieved. These ligands were used in the enantioselective addition of diethylzinc to benzaldehyde, with a yield of about 38% (Liu Qiao-yu, 2013).

Conformational Analysis and Quantum Descriptors

- Imidazole derivatives, including those similar to this compound, were synthesized and characterized. Conformational analysis and quantum theory of atoms in molecules (QTAIM) analysis revealed details about hydrogen bonding interactions. These molecules also showed potential interaction with graphene, indicating applications in Surface-Enhanced Raman Spectroscopy (SERS) and non-linear optical (NLO) activities (Veena S. Kumar et al., 2020).

Biosynthesis in Edible Mushrooms

- In the edible mushroom Ischnoderma resinosum, a biosynthetic pathway was identified for benzylic derivatives, including 4-methoxybenzaldehyde, a related compound. This pathway involves the conversion of benzyl alcohol and benzoic acid into benzaldehyde and subsequent methylation to form 4-methoxybenzaldehyde (P. Wickramasinghe & John P. Munafo, 2020).

Synthesis and Optical Properties

- The synthesis of aluminum and zinc complexes using a ligand derived from 4-methyl(methoxy or chloro)benzaldehyde, a similar compound, was studied. These complexes exhibited improved thermal stability and solubility in organic solvents, with applications in emitting blue-green light for photoluminescence (Vasilis P. Barberis & J. Mikroyannidis, 2006).

Ultrasound-Assisted Synthesis

- The synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-one derivatives using benzaldehyde derivatives, similar to this compound, was achieved through ultrasound irradiation. This method offers advantages in reaction time, yield, and environmental friendliness (J. Safari et al., 2016).

Antibacterial Activity

- The synthesis of benzimidazole derivatives, including one synthesized from p-methoxybenaldehyde, demonstrated potential antibacterial activity. This indicates the usefulness of similar compounds in developing new antibacterial agents (Xiao Zuo-an, 2012).

Antimicrobial and Antioxidant Applications

- Synthesized compounds including functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds showed antimicrobial and antioxidant activities, suggesting the potential use of similar compounds in these fields (J. Rangaswamy et al., 2017).

Catalytic Activity in Suzuki-Miyaura Reaction

- Pd(II) complexes with ONN pincer ligand, synthesized from 4-hydroxy-3-methoxy-benzaldehyde, demonstrated excellent catalytic activity in the Suzuki-Miyaura reaction. This suggests potential applications in catalytic processes (S. Shukla et al., 2021).

Propiedades

IUPAC Name |

4-methoxy-3-[(2-methylimidazol-1-yl)methyl]benzaldehyde;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2.ClH/c1-10-14-5-6-15(10)8-12-7-11(9-16)3-4-13(12)17-2;/h3-7,9H,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCALKMWLCHJPMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

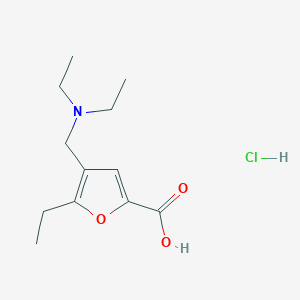

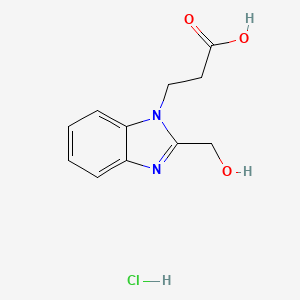

Canonical SMILES |

CC1=NC=CN1CC2=C(C=CC(=C2)C=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

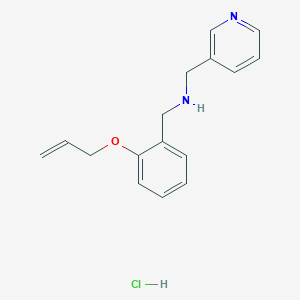

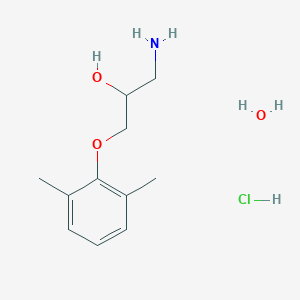

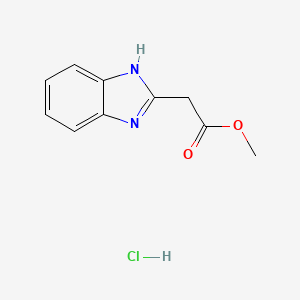

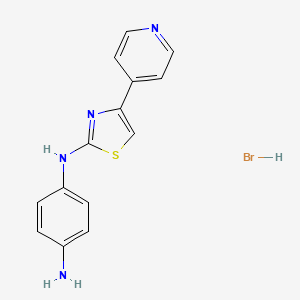

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}acetic acid hydrochloride](/img/structure/B3078533.png)

![2-[7-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B3078538.png)

![[2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B3078563.png)

![4-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-3H-thiazol-2-ylideneamine hydrochloride](/img/structure/B3078571.png)

![2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride](/img/structure/B3078612.png)